adenosine-2'-13C

NMR spectroscopy RNA dynamics structural biology

Uniform 13C-labeling artifacts skew adenosine C2′ R1 rates by >50%. Adenosine-2′-13C (CAS 714950-52-4) eliminates this via magnetically isolated 13C at ribose C2′. Key benefits: - Removes >50% R1 error from dipolar couplings - Enables unambiguous furanose conformation analysis via 13C-1H couplings - Resolves adenosine/guanosine signals in multilabeled RNA. ≥98% purity, 99 atom% 13C. In stock.

Molecular Formula C10H13N5O4
Molecular Weight 268.237
CAS No. 714950-52-4
Cat. No. B583447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadenosine-2'-13C
CAS714950-52-4
Synonyms9-β-D-Ribofuranosyl-9H-purin-6-amine-2’-13C;  9-β-D-Ribofuranosyladenine-2’-13C;  Adenine Riboside-2’-13C;  Adenocard-2’-13C;  Adenocor-2’-13C;  Adenogesic-2’-13C;  Adenoscan-2’-13C;  Adrekar-2’-13C;  Boniton-2’-13C;  D-Adenosine-2’-13C;  1-(6-Amino-9H-purin-9
Molecular FormulaC10H13N5O4
Molecular Weight268.237
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i7+1
InChIKeyOIRDTQYFTABQOQ-NBMYLFBZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 75 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine-2′-13C (CAS 714950-52-4): A Site-Specific 13C-Labeled Nucleoside for Quantitative NMR and Metabolic Tracing


Adenosine-2′-13C (CAS 714950-52-4) is a stable isotope-labeled adenosine derivative in which the carbon-13 isotope is selectively incorporated at the 2′ position of the ribose moiety. With a molecular formula of C9[13C]H13N5O4, a molecular weight of 268.23 g/mol, and typical isotopic enrichment of 99 atom% 13C, this compound serves as a precise isotopic tracer for NMR structural biology, metabolic flux analysis, and mass spectrometry-based quantification [1] [2]. Unlike uniformly labeled analogs, its site-specific labeling at the ribose C2′ position enables targeted investigation of furanose ring conformation and N-glycosidic bond dynamics without introducing confounding 13C-13C dipolar couplings from adjacent nuclei [3].

Why Adenosine-2′-13C Cannot Be Substituted with Uniformly 13C-Labeled or Alternative Site-Labeled Adenosine Analogs


Generic substitution of Adenosine-2′-13C with uniformly [U-13C/15N]-labeled adenosine or alternative site-specific variants (e.g., adenosine-8-13C, adenosine-1′-13C) introduces quantifiable analytical liabilities that directly compromise experimental accuracy. Uniformly labeled adenosine generates long-range 13C-13C dipolar couplings that introduce discrepancies exceeding 50% in C2 longitudinal relaxation (R1) rate measurements at GHz NMR fields, obscuring true molecular dynamics [1]. Conversely, adenosine-8-13C or adenosine-1′-13C targets the adenine base or C1′ anomeric position, respectively, rendering them unsuitable for studies focused on ribose C2′ conformation, furanose pucker transitions, or N-glycosidic bond geometry [2]. Adenosine-2′-13C uniquely provides a magnetically isolated 13C probe at the C2′ site, enabling clean NMR relaxation measurements and unambiguous isotopomer tracking in metabolic flux studies—advantages that no generic 13C-labeled adenosine analog can replicate without introducing confounding spectral complexity or sacrificing positional resolution [3].

Adenosine-2′-13C: Quantitative Comparative Evidence for Scientific Selection


Elimination of >50% NMR Relaxation Measurement Discrepancies vs. Uniform 13C Labeling

In NMR relaxation studies of RNA, selective labeling with Adenosine-2′-13C eliminates long-range 13C-13C dipolar contributions that cause significant measurement discrepancies in uniformly labeled samples. Experimental R1 measurements in the 61-nucleotide human hepatitis B virus encapsidation signal ε RNA demonstrated that uniformly [U-13C/15N]-ATP labeling introduces non-negligible dipolar contributions from adenosine C4, C5, and C6 to the C2 longitudinal relaxation rate, with discrepancies exceeding 50% at high magnetic fields [1]. In contrast, selectively [2-13C]-ATP labeled RNA provides clean C2 relaxation data free from these confounding interactions [1].

NMR spectroscopy RNA dynamics structural biology

High-Efficiency Site-Specific 13C Incorporation at C2′ for Ribose Backbone Dynamics

A metabolically-directed isotope labeling scheme incorporating Adenosine-2′-13C achieves high-efficiency (>80%) and specific 13C placement at the nucleotide ribose C2′ and C4′ sites, enabling NMR spin relaxation analysis of RNA backbone dynamics that is impossible with uniform labeling due to strong magnetic coupling among ring carbons [1]. This alternate-site labeling approach was applied to the GCAA RNA tetraloop, revealing an extensive pattern of dynamic transitions linked to C3′-endo/C2′-endo sugar pucker interconversions on the microsecond-to-millisecond timescale [1].

RNA backbone dynamics NMR spin relaxation furanose conformation

High Isotopic Enrichment (99 atom%) for Quantitative NMR Coupling Constant Analysis

Adenosine-2′-13C is synthesized with 99 atom% 13C enrichment at the C2′ position, enabling precise measurement of 13C-13C and 13C-1H spin-coupling constants for conformational analysis of the β-D-ribofuranose ring and N-glycosidic bond [1]. These coupling data were used to construct a Karplus curve for the 13C-C-N-13C coupling pathway across the N-glycoside bond and to evaluate conformational dynamics of adenosine in aqueous solution—applications that require the high signal-to-noise ratio afforded by near-complete isotopic enrichment [1].

conformational analysis NMR coupling constants nucleoside structure

Vibrational Mode Discrimination vs. Adenosine-8-13C in Raman Spectroscopy

Comparative vibrational spectroscopy of adenosine isotopic analogues demonstrates that Adenosine-2′-13C produces distinct isotopic wavenumber shifts that enable unambiguous assignment of adenine ring in-plane vibrations versus ribose vibrations [1]. Infrared and Raman spectra of adenosine and its 1,3-15N2, 2-13C, and 8-13C isotopic analogues were measured in neutral aqueous solution and crystalline state, revealing that the 2-13C label provides unique frequency shift patterns in the 1350-800 cm−1 region that distinguish ribose-coupled vibrational modes from pure adenine ring modes—discrimination not achievable with the 8-13C label [1].

vibrational spectroscopy Raman isotopic frequency shift

Optimal Research Applications for Adenosine-2′-13C Based on Quantitative Evidence


NMR Spin Relaxation Studies of RNA Backbone Dynamics Requiring Clean C2′ Relaxation Data

This compound is optimal for researchers conducting 13C NMR spin relaxation experiments on RNA molecules where accurate measurement of adenosine C2′ relaxation rates is critical. As demonstrated by Olenginski and Dayie (2021), selective [2-13C]-ATP labeling eliminates >50% discrepancies in R1 relaxation rates that plague uniformly labeled samples due to long-range 13C-13C dipolar couplings [1]. This application is particularly relevant for studies of large RNAs (>50 nucleotides) at high magnetic fields, where the confounding effects of uniform labeling are most pronounced.

Conformational Analysis of Furanose Ring and N-Glycosidic Bond Geometry via J-Coupling Measurements

Adenosine-2′-13C, with its 99 atom% 13C enrichment, is the preferred reagent for determining 13C-13C and 13C-1H spin-coupling constants to assess β-D-ribofuranose conformation and N-glycosidic bond dynamics in aqueous solution [1]. The high enrichment enables precise measurement of coupling pathways that inform Karplus relationships and conformational modeling of nucleosides and nucleotides, as established by Kline and Serianni (1990).

Site-Specific Isotope Tagging for Multi-Label NMR Studies of RNA and DNA

For NMR studies requiring simultaneous detection of multiple 15N-labeled nucleosides within a single RNA or DNA strand, Adenosine-2′-13C serves as a discriminating 13C tag. The presence or absence of 13C-15N coupling enables unambiguous differentiation of NMR signals from adenosine versus guanosine residues, a capability demonstrated in specifically 15N- and 13C-multilabeled nucleoside syntheses [1]. This approach is essential for large oligonucleotide NMR assignments where spectral overlap would otherwise preclude site-specific analysis.

Vibrational Spectroscopy for Distinguishing Ribose-Adenine Coupled Modes

Investigators using IR or Raman spectroscopy to study nucleoside vibrational properties, force field development, or nucleic acid-ligand interactions should select Adenosine-2′-13C over adenosine-8-13C when discrimination between ribose-coupled and pure adenine ring vibrations is required. The distinct isotopic frequency shifts in the 1350-800 cm−1 region provide unique information about ribose-adenine vibrational coupling that is inaccessible with the 8-13C label [1].

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